6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazolothiadiazines, which are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities .
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anticonvulsant activity , suggesting potential targets could be ion channels or receptors involved in neuronal signaling.
Mode of Action
It’s known that similar compounds have anticonvulsant activity , which typically involves modulation of ion channels or neurotransmitter receptors to decrease neuronal excitability.
Biochemical Pathways
Given its potential anticonvulsant activity , it may impact pathways related to neuronal signaling and excitability.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have been shown to exhibit anticonvulsant activity , suggesting that this compound may decrease neuronal excitability.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are largely attributed to its interactions with various enzymes and proteins. For instance, it has been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The compound’s ability to form specific interactions with different target receptors is due to its hydrogen bond accepting and donating characteristics .
Cellular Effects
At the cellular level, this compound has been shown to exert various effects. For example, it has demonstrated promising cytotoxic activities through EGFR and PARP-1 inhibitions, leading to apoptosis induction in cancer cells . It also has significant anti-inflammatory and analgesic activities .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been found to inhibit Mtb shikimate dehydrogenase, an essential protein for the biosynthesis of the chorismate end product .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-mercapto-1,2,4-triazoles with substituted phenacyl bromides. The reaction is carried out in the presence of an equimolar quantity of potassium hydroxide, which facilitates the cyclization process . The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and dichlorophenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding reduced triazolothiadiazine derivatives.
Substitution: Formation of substituted triazolothiadiazine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Medicine: Potential anticancer and anticonvulsant agent.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- 3-aryl-6-(2,4-dichlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Uniqueness
6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other triazolothiadiazine derivatives. Its dichlorophenyl and phenyl groups contribute to its enhanced antimicrobial and anticancer properties .
Properties
IUPAC Name |
6-(2,4-dichlorophenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N4S/c17-11-6-7-12(13(18)8-11)14-9-23-16-20-19-15(22(16)21-14)10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBBWYFNIWBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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